molecular formula C20H19ClN6O2 B2992524 2-(2-chlorophenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide CAS No. 1396798-42-7

2-(2-chlorophenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

Cat. No. B2992524
CAS RN: 1396798-42-7
M. Wt: 410.86
InChI Key: VLWQDJZBJZFRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN6O2 and its molecular weight is 410.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Corrosion Inhibition

  • Application : A study by Yıldırım and Çetin (2008) explored the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for use as corrosion inhibitors. The research evaluated these compounds' efficiency in preventing corrosion in steel, an application that suggests potential industrial uses for related acetamide derivatives. Yıldırım & Çetin, 2008.

Spectroscopic and Quantum Mechanical Studies

  • Application : Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, which involved spectroscopic and quantum mechanical studies. These compounds were evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the relevance of acetamide derivatives in renewable energy applications. Mary et al., 2020.

Synthesis of Fused Imidazoles

  • Application : Research by Kavina, Sizov, and Yakovlev (2018) included the synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, starting from substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This study highlights the chemical versatility of acetamide derivatives in synthesizing complex organic compounds, possibly useful in pharmaceutical research. Kavina, Sizov, & Yakovlev, 2018.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c21-17-6-2-1-5-14(17)13-18(28)22-15-7-9-16(10-8-15)27-24-19(23-25-27)20(29)26-11-3-4-12-26/h1-2,5-10H,3-4,11-13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWQDJZBJZFRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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